![molecular formula C14H17NO2 B1282547 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one CAS No. 77716-01-9](/img/structure/B1282547.png)
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Overview
Description
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . This compound is characterized by its unique bicyclo[3.3.1]nonane structure, which includes an oxa (oxygen) and an aza (nitrogen) bridge, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzylamine derivative with an epoxide, followed by cyclization to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: This compound has a similar bicyclic structure but differs in the position of the benzyl group.
Endo-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one oxime: This derivative includes an oxime functional group, which can alter its chemical and biological properties.
Uniqueness
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is unique due to its specific bicyclic structure, which includes both an oxa and an aza bridge. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLWALHBEBMXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2=O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547652 | |
| Record name | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77716-01-9 | |
| Record name | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the stereochemical outcome of reacting 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with aryl Grignard reagents?
A: The study by [] explored the reaction of this compound with various aryl Grignard reagents. The researchers discovered that the addition of the Grignard reagent to the carbonyl group (C-9) consistently resulted in the formation of tertiary alcohols. Importantly, the aryl group consistently adopted a "syn" configuration relative to the oxygen atom in the bicyclic ring system. This stereoselectivity suggests a potential directing effect of the oxygen atom during the Grignard addition reaction.
Q2: How was the conformation of the tertiary alcohol product, derived from this compound, determined in the solid state?
A: X-ray diffraction analysis was employed to unequivocally determine the conformation of the tertiary alcohol product []. The analysis revealed that the bicyclic ring system of the alcohol existed in a chair-chair conformation. This finding provides valuable insights into the preferred three-dimensional structure of this class of compounds in the solid state.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
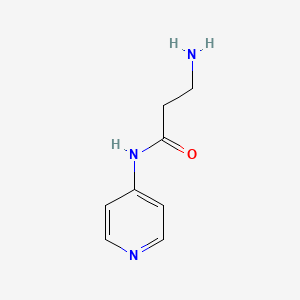
![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)
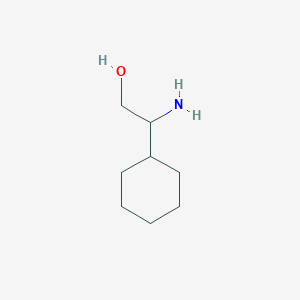
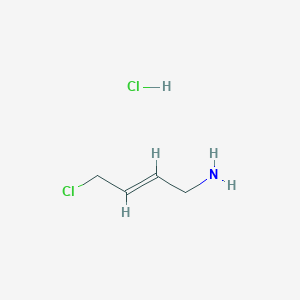

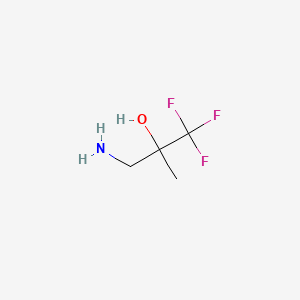

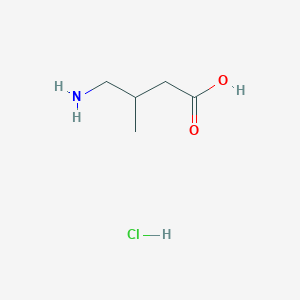
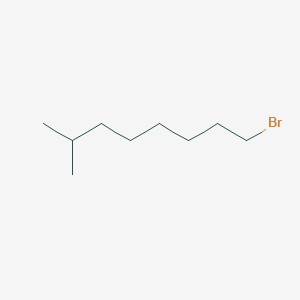
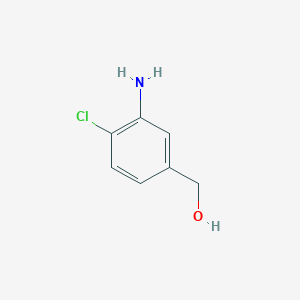
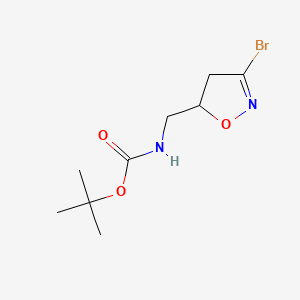
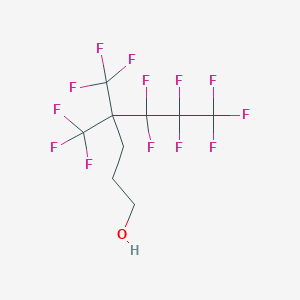
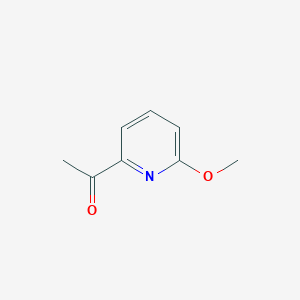
![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)
